2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

Catalog No.
S15778687
CAS No.
647831-25-2
M.F
C8H12BrF3O2
M. Wt
277.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

CAS Number

647831-25-2

Product Name

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

IUPAC Name

2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane

Molecular Formula

C8H12BrF3O2

Molecular Weight

277.08 g/mol

InChI

InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2

InChI Key

DVSNGHCZODWKJC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCBr)C(F)(F)F

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring and both bromobutyl and trifluoromethyl substituents. Its molecular formula is C8H12BrF3O2C_8H_{12}BrF_3O_2, with a molecular weight of approximately 277.079 g/mol . The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and stability, making it a valuable candidate in various chemical applications.

The reactivity of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is primarily governed by the electrophilic nature of the bromine atom and the potential for substitution reactions involving the trifluoromethyl group. Key types of reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can facilitate electrophilic aromatic substitution reactions, enhancing reactivity towards electrophiles.
  • Cyclization Reactions: The dioxolane structure can participate in further cyclization reactions, potentially yielding more complex cyclic compounds .

While specific biological activities of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane are less documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogen substituents typically influences biological activity, including antimicrobial and anticancer effects. Research into similar dioxolane derivatives suggests potential applications in medicinal chemistry, particularly in drug design targeting specific enzymes or receptors .

The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can be achieved through several methods:

  • Direct Halogenation: Starting from 2-(trifluoromethyl)-1,3-dioxolane, bromination can occur using bromine or N-bromosuccinimide under controlled conditions to introduce the bromobutyl group.
  • Nucleophilic Substitution: The reaction of 4-bromobutanol with a suitable trifluoromethylated dioxolane precursor in the presence of an acid catalyst can yield the desired compound. This method often requires careful control of temperature and reaction time to optimize yield and purity .
  • Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura or other cross-coupling techniques may also facilitate the formation of this compound through strategic use of organoboron reagents .

2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane has several potential applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those requiring specific functional groups.
  • Medicinal Chemistry: Due to its structural characteristics, it may be explored for developing new pharmaceuticals targeting various biological pathways.
  • Material Science: The compound can be utilized in creating polymers with unique properties due to its fluorinated components .
  • Industrial Chemistry: It finds applications in producing solvents and other industrial chemicals.

Research into the interactions of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane with biological systems is limited but suggests that its halogenated structure may enhance interactions with biological macromolecules. Studies on similar compounds indicate that halogen substituents can significantly alter binding affinities and reactivity towards enzymes or receptors, potentially leading to novel therapeutic agents .

Several compounds share structural similarities with 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolaneChlorine instead of BromineDifferent reactivity due to chlorine's properties
2-(4-Bromobutyl)-1,3-dioxolaneLacks trifluoromethyl groupLess lipophilic; different application potential
2-(3-Chloropropyl)-1,3-dioxolaneShorter carbon chainReduced steric hindrance; different reactivity
2-Chloromethyl-1,3-dioxolaneNo halogen on butyl chainDifferent substitution patterns possible

Uniqueness

The uniqueness of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane lies in its combination of a brominated butyl group and a trifluoromethyl substituent. This combination enhances its chemical stability and reactivity compared to other dioxolanes. Additionally, the presence of both functional groups allows for diverse synthetic pathways and potential applications in medicinal chemistry that are not available to simpler analogues .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

275.99728 g/mol

Monoisotopic Mass

275.99728 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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